5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide
Overview
Description
5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a nitro group at the 5th position of the phenyl ring, and a carboxamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, undergoes bromination to introduce a bromine atom at the 5th position of the pyridine ring.
Nitration: The phenyl ring is nitrated to introduce a nitro group at the 5th position.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated and nitrated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst, or chemical reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Formation of amine derivatives from the reduction of the nitro group.
Oxidation Reactions: Formation of oxidized derivatives with different oxidation states.
Scientific Research Applications
5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitropyridine: Similar structure but lacks the carboxamide group.
2-amino-5-bromo-3-methylpyridine: Similar structure but has an amino group instead of a nitro group.
Uniqueness
5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide is unique due to the combination of the bromine, nitro, and carboxamide groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-2-3-11(17(19)20)5-12(8)16-13(18)9-4-10(14)7-15-6-9/h2-7H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYCXDLAMOOWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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